molecular formula C19H18N4O3 B3849760 4-METHYL-2-[2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]-1,2-DIHYDROPHTHALAZIN-1-ONE

4-METHYL-2-[2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]-1,2-DIHYDROPHTHALAZIN-1-ONE

Cat. No.: B3849760
M. Wt: 350.4 g/mol
InChI Key: ZVTUYYJGQBTYGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-METHYL-2-[2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]-1,2-DIHYDROPHTHALAZIN-1-ONE is a complex organic compound featuring a pyrrolidine ring, a nitro group, and a phthalazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-2-[2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]-1,2-DIHYDROPHTHALAZIN-1-ONE typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the nitro group. Common synthetic routes may involve:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving suitable precursors.

    Nitration: Introduction of the nitro group can be done using nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids.

    Phthalazinone Core Formation: This step may involve cyclization reactions using appropriate starting materials and catalysts.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-2-[2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]-1,2-DIHYDROPHTHALAZIN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Substitution: The pyrrolidine ring can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Various halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could introduce hydroxyl or carbonyl groups.

Scientific Research Applications

4-METHYL-2-[2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]-1,2-DIHYDROPHTHALAZIN-1-ONE has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs targeting various diseases.

    Biological Studies: The compound’s interactions with biological molecules can be studied to understand its potential therapeutic effects.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 4-METHYL-2-[2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]-1,2-DIHYDROPHTHALAZIN-1-ONE involves its interaction with specific molecular targets. The nitro group and pyrrolidine ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-METHYL-2-[2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]-1,2-DIHYDROPHTHALAZIN-1-ONE is unique due to its specific combination of functional groups and its potential applications in various fields. Its structural complexity and the presence of the nitro group and pyrrolidine ring distinguish it from other similar compounds.

Properties

IUPAC Name

4-methyl-2-(2-nitro-5-pyrrolidin-1-ylphenyl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c1-13-15-6-2-3-7-16(15)19(24)22(20-13)18-12-14(21-10-4-5-11-21)8-9-17(18)23(25)26/h2-3,6-9,12H,4-5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVTUYYJGQBTYGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=CC=CC=C12)C3=C(C=CC(=C3)N4CCCC4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-METHYL-2-[2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]-1,2-DIHYDROPHTHALAZIN-1-ONE
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4-METHYL-2-[2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]-1,2-DIHYDROPHTHALAZIN-1-ONE
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4-METHYL-2-[2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]-1,2-DIHYDROPHTHALAZIN-1-ONE
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4-METHYL-2-[2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]-1,2-DIHYDROPHTHALAZIN-1-ONE

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